2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
Description
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 911405-91-9, molecular formula: C₈H₈ClNO) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system. Key structural attributes include a chlorine substituent at position 2, a hydroxyl group at position 7, and a methyl group also at position 5. This compound is part of the 6,7-dihydro-5H-cyclopenta[b]pyridine (CAPD) family, which has demonstrated utility in corrosion inhibition, particularly in acidic environments, due to its adsorption properties on metal surfaces .
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
2-chloro-7-methyl-5,6-dihydrocyclopenta[b]pyridin-7-ol |
InChI |
InChI=1S/C9H10ClNO/c1-9(12)5-4-6-2-3-7(10)11-8(6)9/h2-3,12H,4-5H2,1H3 |
InChI Key |
ALXGNSSTEZJPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C1N=C(C=C2)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Multicomponent Cyclocondensation
A promising approach involves a multicomponent reaction (MCR), where aldehydes, amines, and other building blocks are combined under controlled conditions to form the core heterocycle, followed by targeted functionalization.
- Condensation of aldehyde with an amino precursor (such as pyrrolidine derivatives) under basic conditions.
- Cyclization facilitated by heating or microwave irradiation.
- Subsequent chlorination and hydroxylation steps to install the chlorine and hydroxyl groups at the desired positions.
- Solvent: Ethanol or acetic acid.
- Catalyst: Acidic or basic catalysts, such as sodium hydroxide or p-toluenesulfonic acid.
- Temperature: 80–120°C for cyclization.
- Time: 4–12 hours depending on the scale.
Chlorination and Hydroxylation
- Chlorination: Achieved using reagents like phosphorus oxychloride or N-chlorosuccinimide (NCS) in inert solvents, typically at room temperature or slightly elevated temperatures.
- Hydroxylation: Can be performed via nucleophilic substitution with hydroxide ions or through oxidation of precursor compounds using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Oxidative and Substitution Reactions
The hydroxyl group at the seventh position can be introduced via oxidation of a methyl group or through nucleophilic attack on a chlorinated intermediate, followed by hydrolysis.
Representative Reaction Table
| Step | Reaction Type | Reagents | Conditions | Purpose | Reference/Notes |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Aldehydes + Amines | Acidic/basic, 80–120°C | Core heterocycle formation | General heterocyclic synthesis |
| 2 | Chlorination | N-chlorosuccinimide (NCS) | Room temp to 60°C | Chlorine substitution at specific position | Typical electrophilic halogenation |
| 3 | Hydroxylation | Hydroxide ions or oxidants | Aqueous or alcoholic solvent | Introduction of hydroxyl group | Nucleophilic substitution or oxidation |
| 4 | Purification | Column chromatography | Ethyl acetate/petroleum ether | Isolate pure compound | Standard purification |
In-Depth Research Findings and Literature Insights
- Synthesis of related cyclopenta[b]pyridine derivatives has been extensively studied, notably through cyclocondensation of cyclopentanone derivatives with aromatic aldehydes, followed by functionalization at specific positions (see references,).
- Chlorination of heterocyclic compounds often employs electrophilic halogenating agents like N-chlorosuccinimide, which selectively chlorinate activated aromatic or heteroaromatic rings.
- Hydroxylation at the seventh position can be achieved via nucleophilic substitution if a suitable leaving group (like chlorine) is present, or via oxidation of methyl groups adjacent to heteroatoms.
Notes on Industrial and Large-Scale Synthesis
While detailed industrial protocols are scarce, the multistep synthesis involving cyclocondensation, halogenation, and hydroxylation can be optimized for scale-up by:
- Employing continuous flow reactors for halogenation to enhance safety and control.
- Using solid-supported reagents or catalysts to facilitate purification.
- Implementing green chemistry principles, such as solvent recycling and minimizing hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. For instance, as a calcium channel antagonist, it likely binds to calcium channels, inhibiting their function and thereby affecting calcium ion flow in cells . As an inhibitor of protein kinase FGFR1, it may interfere with the kinase’s activity, impacting cell signaling pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Positional Isomerism :
- 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol (CAS 126053-15-4, C₈H₈ClNO): Shares the same molecular formula as the target compound but differs in the position of the chlorine substituent (4-Cl vs. 2-Cl). Positional differences may influence adsorption orientation on metal surfaces .
Functional Group Variations :
- 6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride (CAS 1187930-42-2, C₈H₁₁ClN₂):
- Replaces the hydroxyl group with an amine (-NH₂) and is stabilized as a hydrochloride salt.
- The amine group introduces basicity and hydrogen-bonding capabilities, making this compound more suited for pharmaceutical applications (e.g., as an intermediate in drug synthesis) compared to the hydroxyl-bearing target compound .
Substituent Type and Reactivity
Halogen Substitution :
- 2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide (CAS 2376147-38-3, C₈H₈BrNO): Bromine’s larger atomic radius and polarizability compared to chlorine may enhance van der Waals interactions with metal surfaces, though its electron-withdrawing effect is weaker. This could alter corrosion inhibition dynamics .
Nitro and Ester Functionalization :
- Ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate (CAS 904929-05-1, C₁₂H₁₄N₂O₄): The nitro (-NO₂) group at position 3 introduces strong electron-withdrawing effects, while the ester side chain increases hydrophobicity. These features make the compound a versatile synthetic intermediate but less effective as a corrosion inhibitor due to reduced surface adsorption capacity .
Stereochemical Considerations
- (R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol (C₈H₉NO): The stereospecific (R)-configuration at position 7 may enhance enantioselective interactions in chiral environments, such as enzyme binding sites. This contrasts with the racemic or undefined stereochemistry of the target compound, highlighting the importance of chirality in biological applications .
Key Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles known for diverse chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol is with a molecular weight of approximately 195.65 g/mol. The presence of a chlorine atom and a hydroxyl group at specific positions on the cyclopentapyridine core enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the cyclopenta[b]pyridine family exhibit various biological activities, including:
- Anticancer Activity : Several derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The presence of functional groups such as carbonitrile in related compounds has been linked to enhanced biological activity through interactions with cellular pathways.
- Enzyme Inhibition : These compounds may act as inhibitors or modulators of enzymes involved in cancer progression and other diseases. The mechanism often involves binding to specific active sites on enzymes, altering their function and affecting metabolic pathways .
Cytotoxicity Studies
-
MCF-7 Cell Line :
- A study evaluated the cytotoxic effects of 2-chloro derivatives on MCF-7 cells, demonstrating significant inhibition of cell proliferation with IC50 values indicating potent activity.
- Results showed that modifications at the 2 and 7 positions significantly influenced cytotoxicity, suggesting a structure-activity relationship.
-
A549 Cell Line :
- Similar studies on A549 cells revealed that certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents, indicating potential as alternative therapeutic agents in lung cancer treatment.
Mechanistic Insights
Research has focused on elucidating the mechanisms by which these compounds exert their biological effects:
- Apoptosis Induction : Studies have shown that treatment with these compounds can trigger apoptosis in cancer cells, leading to increased cell death through intrinsic and extrinsic pathways.
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, further contributing to their anticancer properties.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine at position 2 | Base structure for modifications | Moderate anticancer activity |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Hydroxyl group at position 7 | Increased solubility | High enzyme inhibition |
| 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine | Methyl group at position 4 | Enhanced lipophilicity | Significant cytotoxicity against MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
